molecular formula C6H13NO4 B110117 2,5-dideoxy-2,5-imino-D-altritol CAS No. 172823-15-3

2,5-dideoxy-2,5-imino-D-altritol

货号: B110117
CAS 编号: 172823-15-3
分子量: 163.17 g/mol
InChI 键: PFYHYHZGDNWFIF-KAZBKCHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 2,5-二脱氧-2,5-亚氨基-D-阿卓醇的合成通常涉及多步过程。 报道的一种最有效的方法包括从容易获得的D-塔格糖开始的七步合成 . 该合成路线的关键步骤包括非对映选择性还原胺化和碘介导的氨基甲酸酯环化 . 该合成的总产率约为22% .

工业生产方法: 虽然2,5-二脱氧-2,5-亚氨基-D-阿卓醇的具体工业生产方法尚未广泛记载,但上述合成路线为潜在的规模化生产提供了基础。使用容易获得的起始原料和高效的反应条件表明,通过进一步优化,工业生产是可行的。

化学反应分析

反应类型: 2,5-二脱氧-2,5-亚氨基-D-阿卓醇会经历各种化学反应,包括:

常见试剂和条件:

主要产物: 这些反应的主要产物是2,5-二脱氧-2,5-亚氨基-D-阿卓醇本身,它可以进一步修饰或用于各种应用。

科学研究应用

Glycosidase Inhibition

DIA is widely recognized for its ability to inhibit glycosidases. This property is crucial for research into carbohydrate metabolism and enzyme mechanisms. The inhibition of α-galactosidase A has implications for understanding lysosomal storage disorders such as Fabry disease. Studies have shown that DIA exhibits a Ki value of approximately 0.5 μM against α-galactosidase A .

Pharmacological Chaperone

DIA acts as a pharmacological chaperone, which aids in the proper folding and stabilization of misfolded proteins. This action is particularly beneficial in treating genetic disorders like Fabry disease by enhancing the activity and stability of the mutant α-galactosidase A enzyme . Experimental results indicated that DIA could increase intracellular α-galactosidase A activity by up to 9.6-fold in specific cell lines .

Industrial Applications

In addition to its medical applications, DIA has potential industrial uses as an enzyme inhibitor in various biochemical processes. The ability to modulate glycosidase activity can be advantageous in industries that rely on carbohydrate processing .

Data Table: Inhibition Potency of DIA Compared to Similar Compounds

CompoundIC50 (μM)Target Enzyme
This compound (DIA)0.5α-Galactosidase A
1-Deoxynojirimycin240Various Glycosidases
2,5-Dideoxy-2,5-imino-D-mannitolVariesGlycosidases
N-Butyl-1-deoxygalactonojirimycinBetter than DIAα-Galactosidase A

Case Study 1: Treatment of Fabry Disease

Research has demonstrated that administering DIA can significantly enhance the activity of α-galactosidase A in patients with Fabry disease. In vitro studies showed that DIA not only inhibited the enzyme but also improved its stability and facilitated its transport to lysosomes . This dual action positions DIA as a promising candidate for therapeutic development.

Case Study 2: Enzyme Activity Enhancement

In experiments involving human fibroblasts from Fabry patients with specific mutations (R301Q), treatment with DIA resulted in substantial increases in enzyme activity compared to untreated controls. This finding highlights the potential of DIA as a therapeutic agent capable of addressing enzyme deficiencies associated with genetic disorders .

生物活性

2,5-Dideoxy-2,5-imino-D-altritol (DIA) is a notable iminosugar that has garnered attention for its biological activity, particularly as a pharmacological chaperone and glycosidase inhibitor. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant research findings.

DIA functions primarily as a competitive inhibitor of the enzyme α-galactosidase A (α-Gal A), which is crucial in the metabolism of glycoproteins. The inhibition of α-Gal A by DIA is characterized by a dissociation constant (K_i) of approximately 0.5 µM , indicating a strong binding affinity to the enzyme . This competitive inhibition is significant for conditions like Fabry disease, where α-Gal A deficiency leads to substrate accumulation in lysosomes.

1. Fabry Disease Treatment

DIA has been investigated as a pharmacological chaperone for Fabry disease, where it enhances the stability and activity of mutant α-Gal A enzymes. Research shows that treatment with DIA can increase intracellular α-Gal A activity by up to 9.6-fold in lymphoblasts derived from patients with the R301Q mutation after just three days of incubation . This enhancement promotes the proper folding and transport of the enzyme within cells, mitigating some effects of the disease.

2. Glycosidase Inhibition

Beyond its role in Fabry disease, DIA's inhibitory effects extend to other glycosidases. It has demonstrated potent inhibitory activity against β-glucosidase and other related enzymes, making it a valuable tool in studying carbohydrate metabolism . The compound's ability to inhibit various glycosidases positions it as an important research subject in enzymology and metabolic studies.

Case Studies and Experimental Data

Several studies have explored the biological activity of DIA:

  • In vitro Studies : In lymphoblasts from Fabry patients, DIA not only inhibited α-Gal A but also improved its thermostability, suggesting that it helps maintain enzyme function under physiological conditions .
  • Comparative Analysis : When compared with other iminosugars like 1-deoxynojirimycin (DNJ), DIA exhibits unique properties due to its specific action on α-Gal A rather than broader glycosidase inhibition .

Table: Comparative Activity of Iminosugars

CompoundK_i (µM)Effect on α-Gal A ActivityNotes
This compound0.5Increased by 9.6-foldStrong competitive inhibitor
1-Deoxynojirimycin~240VariableBroader inhibition profile
2,5-Dideoxy-2,5-imino-D-mannitolNot specifiedModerateSimilar glycosidase inhibitory properties

Future Directions

The potential applications of DIA extend beyond Fabry disease treatment. Ongoing research aims to explore:

  • Broader Therapeutic Uses : Investigating DIA's effects on other lysosomal storage disorders.
  • Structural Modifications : Developing derivatives with enhanced potency or specificity for different glycosidases.
  • Clinical Trials : Further clinical studies are needed to establish safety profiles and efficacy in diverse patient populations.

属性

IUPAC Name

(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHYHZGDNWFIF-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437432
Record name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172823-15-3
Record name (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172823-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 2
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 3
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 4
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 5
2,5-dideoxy-2,5-imino-D-altritol
Reactant of Route 6
2,5-dideoxy-2,5-imino-D-altritol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。